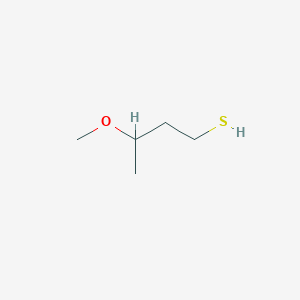
3-Methoxybutane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybutane-1-thiol is an organic compound that belongs to the class of thiols, which are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive odor, which is often described as pungent and disagreeable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxybutane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 3-methoxy-1-butene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired thiol compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxybutane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), sodium borohydride.
Substitution: Alkyl halides, bases.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Thioethers (sulfides).
Aplicaciones Científicas De Investigación
3-Methoxybutane-1-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Methoxybutane-1-thiol involves its interaction with various molecular targets. In biological systems, thiols can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can influence various cellular pathways and processes, including enzyme activity and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Butane-1-thiol: Similar in structure but lacks the methoxy group.
3-Methyl-1-butanethiol: Another thiol with a different alkyl group.
Uniqueness
3-Methoxybutane-1-thiol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other thiols. This structural difference can lead to variations in its chemical behavior and applications .
Propiedades
Fórmula molecular |
C5H12OS |
|---|---|
Peso molecular |
120.22 g/mol |
Nombre IUPAC |
3-methoxybutane-1-thiol |
InChI |
InChI=1S/C5H12OS/c1-5(6-2)3-4-7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
UIGOVCCELNFAMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCS)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















